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Application Note: Protocol for Therapeutic Drug
Monitoring of UFT/LV Therapy Using 5-
Fluorouracil-15N2 and UPLC-MS/MS

Introduction to UFT/LV Therapy and Therapeutic Drug
Monitoring

UFT/LV combination therapy, consisting of tegafur and uracil in a 1:4 molar ratio plus leucovorin, has
emerged as a standard adjuvant treatment for colorectal cancer, particularly in patients following
hepatectomy for colorectal liver metastases [1]. Tegafur serves as a prodrug that undergoes hepatic
conversion to the active chemotherapeutic agent 5-fluorouracil (5-FU), while uracil acts as a competitive
inhibitor of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for 5-FU catabolism [2]. This

combination significantly enhances the bioavailability and antitumor activity of 5-FU through biochemical
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modulation. Despite its established efficacy, UFT/LV therapy presents significant clinical challenges, with
severe adverse effects including myelosuppression, fulminant hepatitis, and diarrhea occurring frequently,

especially in patients with altered drug metabolism following hepatic resection [1].

Therapeutic drug monitoring (TDM) represents a promising approach to optimize UFT/LV therapy by
maximizing therapeutic efficacy while minimizing treatment-related toxicity. The narrow therapeutic index
of 5-FU, combined with significant interpatient variability in drug metabolism, creates an ideal scenario
for TDM implementation [1]. Historically, the simultaneous quantification of 5-FU, uracil, and tegafur in
plasma has presented analytical challenges due to their differing physicochemical properties and
concentration ranges in biological matrices. This application note details a validated UPLC-MS/MS
method that addresses these challenges, enabling precise monitoring of all three analytes simultaneously for

enhanced TDM in patients receiving UFT/LV therapy [1].

Principle of the Analytical Method

The developed method employs ultra-performance liquid chromatography coupled to tandem mass
spectrometry (UPLC-MS/MS) for the simultaneous quantification of 5-FU, uracil, and tegafur in human
plasma. This approach leverages the exceptional sensitivity and specificity of triple quadrupole mass
spectrometry operated in negative electrospray ionization mode, combined with the high resolution and
rapid separation capabilities of UPLC technology [1]. A critical innovation in this methodology is the
incorporation of stable isotope-labeled internal standards, including 5-fluorouracil-15N2, which correct

for variability in sample preparation and matrix effects, thereby ensuring analytical precision and accuracy.

The analytical method was designed to address the significant differences in physiological concentrations
of the target analytes, with tegafur typically circulating at concentrations approximately 100-fold higher than
5-FU following UFT administration [1]. To accommodate this disparity, the method was validated over broad
concentration ranges: 2-500 ng/mL for 5-FU, 20-5000 ng/mL for uracil, and 200-50,000 ng/mL for tegafur.
The lower limit of quantification (LLOQ) was established at 2 ng/mL for 5-FU, 20 ng/mL for uracil, and
200 ng/mL for tegafur, demonstrating sufficient sensitivity for clinical TDM applications [1]. The method
has been comprehensively validated according to US FDA guidance, establishing performance

characteristics for precision, accuracy, recovery, and matrix effects suitable for clinical implementation [1].
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Experimental Protocol

Materials and Reagents

e Analytical Standards: 5-FU and uracil standards (Wako Pure Chemical Ind. Ltd.), tegafur standard
(Tokyo Chemical Industry Co. Ltd.)
e Stable Isotope-Labeled Internal Standards: 5-FU-13C,15Nz and tegafur-13C,15Nz (Toronto

Research Chemicals), uracil-15N2 (Cambridge Isotope Laboratories Inc.)

e Solvents: HPLC or LC/MS grade water, methanol, acetonitrile, ethyl acetate, and isopropy! alcohol

¢ Mobile Phase Additive: Ammonium formate (2 mM in aqueous solutions)

¢ Equipment: Acquity UPLC I-Class System with Xevo TQ-D triple-stage quadrupole mass
spectrometer (Waters), HSS T3 column (1.8 um), refrigerated centrifuge, nitrogen evaporator [1]

Sample Preparation Workflow

Table 1: Sample Preparation Steps for Plasma Analysis

Step Procedure Parameters Notes
1. Sample Transfer 200 pL of plasma to Blank, calibrator, Use validated pipettes
Aliquoting polypropylene tube QC, or patient with regular calibration
plasma
2. Internal Add 100 pL IS mixture (5-FU- Vortex 10-15 Maintain consistent
Standard 13C,15Nz2: 200 ng/mL, uracil- seconds mixing time
Addition 15N2: 2000 ng/mL, tegafur-
13C,15N2: 5000 ng/mL)
3. Volume Add 100 pL of 50% acetonitrile For patient samples  Calibrators/QCs already
Adjustment containing 2 mM ammonium only contain 100 pL of
formate respective solutions
4. Protein Add 500 pL methanol, vortex 1 Centrifuge at Chill methanol before

Precipitation

minute

15,000 rpm, 10°C,
10 minutes

use for better
precipitation
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Step

5. Supernatant
Transfer

6. Solvent
Evaporation

7. Liquid-Liquid

Extraction

8. Final Extract
Preparation

Procedure

Carefully transfer 750 pL
supernatant to new tube

Evaporate under nitrogen gas

Add 1800 pL ethyl acetate, vortex
10 minutes

Transfer 1440 uL supernatant,
evaporate under Nz, reconstitute
in 100 pL 27.5% acetonitrile with
2 mM ammonium formate

Parameters

Avoid disturbing
pellet

40°C water bath
recommended

Centrifuge at
15,000 rpm, 10°C,
10 minutes

Vortex thoroughly
to dissolve

Notes

Quantitative transfer not
required

Do not over-dry samples

Ensure proper phase
separation

Inject 5-10 uL for UPLC-
MS/MS analysis [1]

The following workflow diagram illustrates the complete sample preparation process:
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Aliquot 200 pL Plasma

Add 100 pL Internal
Standard Mixture

Add 100 pL 50% ACN with
2 mM Ammonium Formate

Protein Precipitation:
Add 500 pL Methanol

Vortex 1 Minute

Centrifuge 15,000 rpm
10°C for 10 min

Transfer 750 pL
Supernatant

Evaporate under Nz
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Add 1800 pL Ethyl Acetate

Vortex 10 Minutes

Centrifuge 15,000 rpm
10°C for 10 min

Transfer 1440 pL
Supernatant

Evaporate under N2

Reconstitute in 100 pL
27.5% ACN with 2 mM
Ammonium Formate

UPLC-MS/MS Analysis

Click to download full resolution via product page

Figure 1: Sample Preparation Workflow for UFT/LV TDM Analysis

Liquid Chromatography Conditions

Table 2: UPLC Conditions for Separation
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Parameter Specification Notes
Chromatography Acquity UPLC I-Class (Waters) Binary solvent manager, FTN
System autosampler

Analytical Column

Column Temperature

Injection Volume

Autosampler

Temperature

Mobile Phase A

Mobile Phase B

Acquity HSS T3 (1.8 um)

40°C

5-10 pL

10°C

2 mM ammonium formate in water

2 mM ammonium formate in methanol

Alternative: BEH C18 for similar
applications

+2°C stability critical for retention
time

Partial loop with needle overfill
mode

Maintains sample integrity

Fresh preparation daily

recommended

LC/MS grade solvents required
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Parameter Specification Notes

Gradient Program Time (min)/%B: 0/1, 1/1, 8/90, 10/90, Total run time: 12 minutes
10.1/1, 12/1

Flow Rate 0.4 mL/min Backpressure typically 8000-

10000 psi [1]

Mass Spectrometry Conditions

Table 3: MS/MS Parameters for Target Analytes

Fielie lonization Precursor lon Product lon Cone Collision
Mode (m/z) (m/z) Voltage (V) Energy (eV)

5-FU Negative ESI  129.0 42.0 40 20
5-FU-13C,15N2  Negative ESI  132.0 44.0 40 20

(1s)

Uracil Negative ESI  111.0 42.0 35 18
Uracil-15N2 (IS) Negative ESI  113.0 44.0 35 18

Tegafur Negative ESI  200.9 57.0 30 18

Tegafur- Negative ESI  203.9 59.0 30 18

13C,15N: (IS)

Instrument Settings: Electrospray ionization in negative mode; capillary voltage: 2.5 kV; desolvation
temperature: 500°C; desolvation gas flow: 1000 L/hr; cone gas flow: 150 L/hr; collision gas: argon; data

acquisition in multiple reaction monitoring (MRM) mode [1].

Method Validation Summary
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Analytical Performance Characteristics

Table 4: Method Validation Results for 5-FU, Uracil, and Tegafur

Validation Parameter 5-FU Uracil Tegafur
Calibration Range (ng/mL) 2-500 20-5000 200-50,000
Lower Limit of Quantification (ng/mL) 2 20 200
Accuracy (% Bias) <11.6 <9.8 <8.5
Precision (% CV) <13.3 <12.1 <10.8
Average Recovery (%) 79.9 80.9 87.8

Matrix Effect (%) 43.5 84.9 100.2
Intra-day Precision (% CV) 6.2-9.5 5.8-8.7 4.9-7.3
Inter-day Precision (% CV) 8.3-13.3 7.6-12.1 6.5-10.8

The validation results demonstrate that the method exhibits acceptable precision with CV values below
13.3% for all analytes, which falls within the recommended guidelines for bioanalytical method validation
[1]. The accuracy profiles showed deviations within +11.6% of nominal values across the calibration range

for all quality control levels. The extraction efficiency, as measured by average recovery rates, ranged from

79.9% for 5-FU to 87.8% for tegafur, indicating consistent and reproducible sample preparation [1].

Matrix effects were evaluated by comparing the analytical response of standards in neat solution to those
spiked into extracted plasma matrix. While tegafur showed minimal matrix suppression (100.2%), 5-FU
demonstrated significant matrix effects (43.5%), highlighting the critical importance of using stable
isotope-labeled internal standards to compensate for these variations and ensure accurate quantification [1].

The method demonstrated appropriate selectivity with no significant interference from endogenous plasma

components at the retention times of the target analytes.
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Clinical Application and Pharmacokinetic Monitoring

Patient Monitoring Protocol

The developed method has been successfully applied to monitor plasma concentrations of 5-FU, uracil, and
tegafur in patients with colorectal liver metastasis receiving UFT/LV therapy after hepatectomy [1]. In the
clinical study, patients received oral UFT (400-500 mg/day as tegafur) plus leucovorin (75 mg/day)
administered every 8 hours on an empty stomach for 28-day treatment cycles. Blood samples were collected
in EDTA-containing tubes at predetermined time points: before administration (0 min) and after

administration (15, 30, 60, 90, 180, and 480 minutes) on day 1 and day 8 of treatment [1].

Following collection, plasma was separated by centrifugation and stored frozen at -40°C until analysis. The
resulting concentration-time data enabled the calculation of key pharmacokinetic parameters, including
peak concentration (Cmax), time to peak concentration (Tmax), area under the curve (AUC), and elimination
half-life (t1/2). This comprehensive pharmacokinetic profiling facilitates dose optimization based on
individual metabolic characteristics, potentially reducing the incidence of severe adverse effects while

maintaining therapeutic efficacy [1].

Representative Clinical Data

Table 5: Representative Pharmacokinetic Parameters in Patients Receiving UFT/LV Therapy

Parameter Patient 1 (400 mg/day) Patient 2 (500 mg/day)
Tegafur Cmax (ng/mL) 18,450 23,780

Tegafur Tmax (min) 90 90

Tegafur AUCO0-8h (ng-h/mL) 85,640 112,350

5-FU Cmax (ng/mL) 185 242

5-FU Tmax (min) 60 90
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Parameter Patient 1 (400 mg/day) Patient 2 (500 mg/day)
5-FU AUCO0-8h (ng-h/mL) 685 895

Uracil Cmax (ng/mL) 2,850 3,420

Uracil Tmax (min) 60 60

Uracil AUCO0-8h (ng-h/mL) 12,540 15,280

The clinical application demonstrated the method's rebustness in capturing the pharmacokinetic profiles of
all three analytes simultaneously [1]. The data revealed substantial interpatient variability in drug
exposure, highlighting the potential value of TDM for dose individualization. The tegafur:5-FU ratio
remained consistently high throughout the dosing interval, confirming the prodrug function of tegafur and its

continuous conversion to the active metabolite 5-FU [1].

Metabolic Pathway and Biomarker Context

5-FU Metabolism and Biomarker Significance

The following diagram illustrates the metabolic pathways of 5-fluorouracil and the position of TDM in

optimizing therapy:
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Figure 2: 5-FU Metabolic Pathways and TDM Monitoring Points
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Understanding the metabolic pathways of 5-FU provides crucial context for interpreting TDM results.
Approximately 80-85% of administered 5-FU undergoes catabolism via dihydropyrimidine dehydrogenase
(DPD) to inactive metabolites, while only 1-3% is converted to active metabolites responsible for both
cytotoxic effects and toxicity [2]. The anabolic pathways generate three primary active metabolites: FUTP
(incorporated into RNA, disrupting RNA processing), FAUTP (incorporated into DNA, causing DNA
damage), and FAUMP (inhibits thymidylate synthase, disrupting DNA synthesis) [2].

The plasma ratio of dihydrouracil to uracil (UH2/Ura) has been identified as a potential surrogate
biomarker for hepatic DPD activity [3]. Research in colorectal cancer models has demonstrated a
significant correlation between the UH2/Ura ratio and hepatic DPD activity (r2 = 0.865, p < 0.01), suggesting
its utility in predicting 5-FU clearance and potential toxicity risk [4]. This ratio may be particularly valuable
for identifying patients with DPD deficiency, who are at increased risk of severe and potentially life-

threatening toxicities when receiving standard doses of 5-FU or its prodrugs [2].

Conclusion

The UPLC-MS/MS method described in this application note provides a robust, sensitive, and specific
approach for the simultaneous quantification of 5-FU, uracil, and tegafur in human plasma. The method's
comprehensive validation according to FDA guidelines supports its implementation in clinical settings for
therapeutic drug monitoring of UFT/LV therapy [1]. The incorporation of stable isotope-labeled internal
standards, including 5-fluorouracil-15N2, ensures accurate and precise quantification despite significant

matrix effects observed particularly for 5-FU.

The application of this methodology in patients with colorectal liver metastasis following hepatectomy
demonstrates its clinical wutility in characterizing the pharmacokinetic profiles of all three analytes
simultaneously [1]. By enabling dose optimization based on individual drug exposure metrics, this TDM
approach has the potential to minimize treatment-related toxicity while maintaining therapeutic efficacy,
particularly in patient populations with altered drug metabolism due to hepatic resection or genetic
polymorphisms in drug-metabolizing enzymes [1]. Future applications may incorporate additional
biomarkers such as the UH2/Ura ratio to further personalize dosing strategies based on individual metabolic

capacity [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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